

Uty HY Peptide (246-254) in Mouse Models of Transplantation: A Technical Guide

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Compound of Interest		
Compound Name:	Uty HY Peptide (246-254)	
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Introduction

The **Uty HY peptide (246-254)**, with the amino acid sequence WMHHNMDLI, is a critical minor histocompatibility antigen (H-Y) in mouse models of transplantation.[1][2] Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this peptide is a male-specific antigen presented by the MHC class I molecule H-2Db.[2] In the context of sex-mismatched transplantation (male donor to female recipient), the Uty HY peptide is a potent trigger of CD8+ T cell-mediated immune responses, leading to graft rejection and graft-versus-host disease (GVHD).[2][3] Understanding the immunological mechanisms and experimental models involving this peptide is crucial for developing tolerogenic strategies in transplantation.

This guide provides an in-depth overview of the experimental use of the **Uty HY peptide (246-254)** in murine transplantation models, focusing on quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving the **Uty HY peptide (246-254)** in mouse models.

Table 1: In Vivo Cytotoxicity Assay Results



This table presents data on the in vivo cytotoxic T lymphocyte (CTL) activity against Uty HY peptide-pulsed target cells in female C57BL/6 mice immunized with syngeneic male bone marrow cells.

Target Cells	Treatment Group	Mean Target Recovery (%)	Standard Deviation (%)
Uty-pulsed	PBS	<2	N/A
Smcy-pulsed	PBS	33	N/A
Uty-pulsed	Db-Uty-SAP Tetramer	~46	N/A
Smcy-pulsed	Db-Smcy-SAP Tetramer	98	N/A

Data extracted from a study investigating the effect of toxic tetramers on CTL responses.[2] The "SAP" refers to saporin, a ribosome-inactivating protein used to create the toxic tetramers.

Table 2: Flow Cytometry Analysis of HY-Specific CD8+ T Cells

This table shows the frequency of Uty and Smcy-specific CD8+ T cells in the peripheral blood of female C57BL/6 mice after priming with male bone marrow cells.

T Cell Specificity	Mean Frequency (%)	Standard Deviation (%)
Db-Uty+	Not significantly different from Db-Smcy+	N/A
Db-Smcy+	Not significantly different from Db-Uty+	N/A

Although CTL activity against Uty-bearing targets is more efficient, the frequencies of Db-Uty+ and Db-Smcy+ CTLs were not significantly different at the time point of the assay.[2]

Experimental Protocols



Detailed methodologies for key experiments are provided below.

Immunization of Female Mice to Elicit Anti-HY T-Cell Responses

This protocol is used to prime female C57BL/6 mice to generate a CTL response against malespecific antigens, including the Uty HY peptide.

Materials:

- Female C57BL/6J (B6) mice
- Syngeneic male C57BL/6J bone marrow cells
- Sterile PBS
- · Syringes and needles

Procedure:

- Prepare a single-cell suspension of bone marrow cells from the femurs and tibias of male C57BL/6J mice.
- · Wash the cells with sterile PBS.
- Resuspend the cells in sterile PBS to a final concentration of 25 x 10⁶ cells/mL.
- Inject 200 μ L of the cell suspension (containing 5 x 10^6 cells) intraperitoneally (IP) into each female C57BL/6J mouse.
- Allow 14 days for the priming of the anti-HY CTL response before subsequent assays.[2]

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by CTLs in a living animal.

Materials:

Immunized female C57BL/6J mice



- Syngeneic female B6 splenocytes (for target cells)
- Uty HY peptide (246-254) (WMHHNMDLI)
- Control peptide (e.g., Smcy)
- Carboxyfluorescein diacetate succinimidyl ester (CFSE)
- Pacific Blue succinimidyl ester (PBSE)
- RPMI 1640 medium with 10% FBS (R-10)
- Sterile PBS
- Flow cytometer

Procedure:

- Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive female B6 mice. b. Divide the splenocytes into four populations. c. Pulse one population with 10 μg/mL Uty peptide, another with 10 μg/mL Smcy peptide, a third with both peptides, and leave the fourth unpulsed. Incubate for 1 hour at 37°C in R-10 medium. d. Wash the cells extensively. e. Label each cell population with a different combination of CFSE and PBSE concentrations for identification by flow cytometry. For example:
 - Unpulsed: PBSE only
 - Uty-pulsed: PBSE + low concentration CFSE
 - Smcy-pulsed: PBSE + medium concentration CFSE
 - Uty+Smcy-pulsed: PBSE + high concentration CFSE f. Quench the labeling reaction with FBS. g. Mix the four labeled populations in equal numbers.
- Adoptive Transfer: a. Inject the mixed target cell population intravenously (IV) into immunized and control naive female mice.
- Analysis: a. After 18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions. c. Analyze the cell populations by flow cytometry, gating on the differentially labeled target cells. d. Calculate the percentage of specific killing for each peptide-pulsed population relative to the unpulsed control population.[2]



IFN-y ELISPOT Assay

This assay quantifies the number of Uty HY peptide-specific T cells that secrete IFN-y upon stimulation.

Materials:

- · Splenocytes from immunized female mice
- Uty HY peptide (246-254)
- 96-well ELISPOT plates
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase
- Substrate for the enzyme (e.g., BCIP/NBT or AEC)
- Bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (optional)

Procedure:

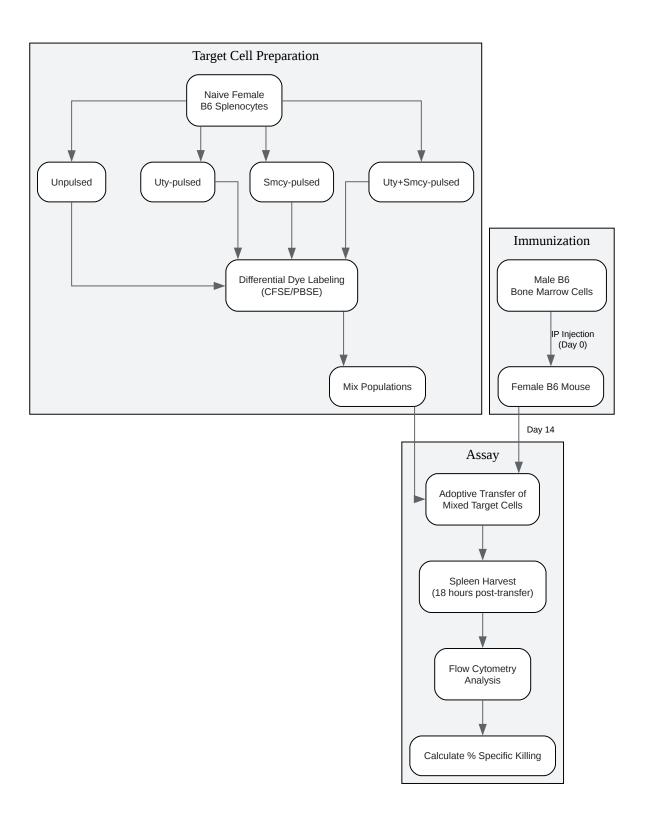
- Plate Coating: a. Coat a 96-well ELISPOT plate with an anti-mouse IFN-y capture antibody overnight at 4°C. b. The following day, wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
- Cell Plating and Stimulation: a. Harvest splenocytes from immunized mice. b. If using BMDCs, incubate them with 1 mg/mL of Uty HY peptide for 1 hour.[1] c. Add 1 x 10^5 bladder cells (or other effector cells) and the peptide-pulsed BMDCs (at a ratio of 3x10^4 BMDCs per well) to the coated wells.[1] Alternatively, directly add splenocytes to the wells. d. Add the Uty HY peptide to the experimental wells at a final concentration of 1 mg/mL.[1] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A). e. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[1]



- Detection and Development: a. Wash the plate to remove the cells. b. Add a biotinylated antimouse IFN-y detection antibody and incubate. c. Wash the plate and add streptavidinenzyme conjugate. d. Wash the plate and add the substrate to develop the spots. e. Stop the reaction by washing with water. f. Count the spots using an ELISPOT reader.
- Data Analysis: a. The number of Uty-specific IFN-y secreting cells is calculated by subtracting the number of spots in the control wells from the number of spots in the Utystimulated wells.[1]

Visualizations Experimental Workflow for In Vivo Cytotoxicity Assay



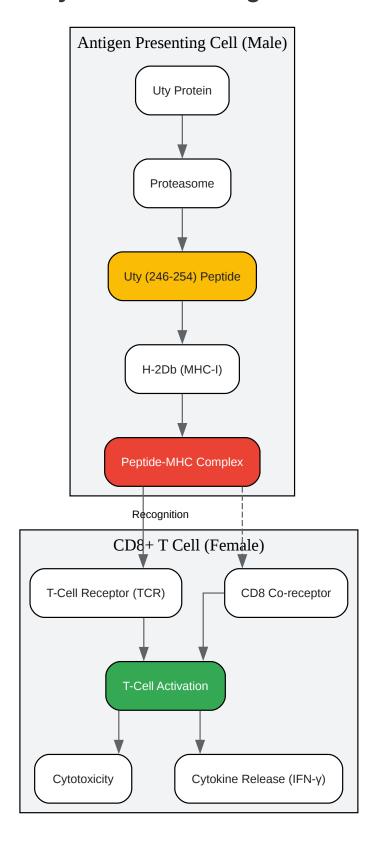


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Workflow for the in vivo cytotoxicity assay.



Signaling Pathway of T-Cell Recognition and Activation



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